molecular formula C8H7BrN2S B1274742 4-Bromo-6-methyl-1,3-benzothiazol-2-amine CAS No. 76996-16-2

4-Bromo-6-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1274742
CAS No.: 76996-16-2
M. Wt: 243.13 g/mol
InChI Key: PBKFYZMSNJCLOA-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound with the molecular formula C8H7BrN2S. It is a derivative of benzothiazole, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine typically involves the reaction of 4-bromo-2-aminothiophenol with methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 4-bromo-2-aminothiophenol attacks the methyl iodide, resulting in the formation of the desired product .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-6-methyl-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and methyl groups on the benzothiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKFYZMSNJCLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390974
Record name 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76996-16-2
Record name 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.4 g of 2-amino-6-methylbenzothiazole was dissolved in 500 ml of chloroform. To this solution was added dropwise 16.0 g of bromine dissolved in 10 ml of chloroform at room temperature. The reaction mixture was stirred for 2 hours and then washed once with 10% aqueous sodium hydroxide solution and water, respectively. The organic layer was separated, dried with anhydrous sodium sulfate and then evaporated to obtain the title compound in the yield of 92%.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
92%

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